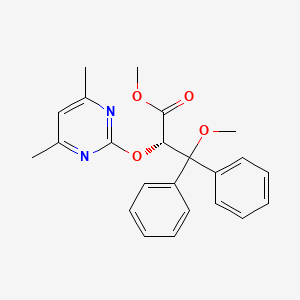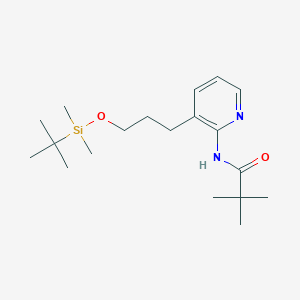![molecular formula C17H20ClNO B1440431 3-([1,1'-Biphenyl]-4-yloxy)piperidine hydrochloride CAS No. 1185071-92-4](/img/structure/B1440431.png)
3-([1,1'-Biphenyl]-4-yloxy)piperidine hydrochloride
Vue d'ensemble
Description
“3-([1,1’-Biphenyl]-4-yloxy)piperidine hydrochloride” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent scientific literature . Various intra- and intermolecular reactions lead to the formation of different piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
Piperidine derivatives have been found to express both antiaggregatory and antioxidant effects . Along with dual cholinesterase inhibition, some compounds also targeted the beta secretase enzyme .Applications De Recherche Scientifique
Pharmacological Properties and Applications
- Paroxetine Hydrochloride : Paroxetine, a phenylpiperidine derivative similar in structure to 3-([1,1'-Biphenyl]-4-yloxy)piperidine hydrochloride, is a selective serotonin reuptake inhibitor indicated for the treatment of various disorders, such as depression and anxiety. This compound's physicochemical properties, spectroscopic data, and pharmacokinetics are thoroughly documented, providing insights into its biological effects and potential applications in treating psychiatric conditions (Germann, Ma, Han, & Tikhomirova, 2013).
Molecular Synthesis and Chemical Properties
- Synthesis of Neuroleptic Agents : The synthesis of neuroleptic agents, such as 2′-Amino-4′-fluoro-4-(4-hydroxy-4-) (3-trifluoromethylphenyl) - piperidino-2-14Cbutyrophenone, demonstrates the utility of piperidine derivatives in developing compounds for metabolic studies. This showcases the versatility of piperidine-based compounds in medicinal chemistry (Nakatsuka, Kawahara, & Yoshitake, 1981).
Therapeutic Potential and Biological Effects
- Inhibiting Blood Platelet Aggregation : Compounds like (E)-4-[4-(Methylthio)phenyl]-1-(2-piperidinyl)-3-buten-2-one hydrochloride show potential in inhibiting ADP-induced aggregation of blood platelets. Although their therapeutic ratio may be unfavorable, this points towards possible therapeutic applications of similar piperidine derivatives in cardiovascular medicine (Grisar, Claxton, Stewart, Mackenzie, & Kariya, 1976).
Antibacterial Properties
- Selective Killing of Bacterial Persisters : The compound 3-[4-(4-methoxyphenyl)piperazin-1-yl]piperidin-4-yl biphenyl-4-carboxylate, closely related to this compound, has been shown to selectively kill bacterial persisters without affecting normal antibiotic-sensitive cells. This discovery opens avenues for targeting bacterial persistence in treatment strategies (Kim et al., 2011).
Chemical Synthesis Techniques
- Novel Synthesis Methods : The development of new methods for synthesizing compounds like 3-(Pyrrolidin-1-yl)piperidine highlights the ongoing innovation in the field of chemical synthesis, which is crucial for advancing the study and application of piperidine derivatives in various scientific domains (Smaliy et al., 2011).
Mécanisme D'action
Safety and Hazards
While specific safety and hazards for “3-([1,1’-Biphenyl]-4-yloxy)piperidine hydrochloride” are not mentioned in the retrieved papers, it is generally recommended to avoid breathing mist, gas or vapors of similar compounds . Contact with skin and eyes should be avoided, and personal protective equipment should be worn .
Orientations Futures
The development of stereoselective synthesis of multi-substituted 2-piperidinones is attractive . Existing methods heavily rely on modification of pre-synthesized backbones which require tedious multi-step procedure and suffer from limited substitution patterns . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propriétés
IUPAC Name |
3-(4-phenylphenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO.ClH/c1-2-5-14(6-3-1)15-8-10-16(11-9-15)19-17-7-4-12-18-13-17;/h1-3,5-6,8-11,17-18H,4,7,12-13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNYGQNGFUDGBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=CC=C(C=C2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanol](/img/structure/B1440356.png)





![2-(3-[(Tert-butyldimethylsilyloxy)methyl]-pyrrolidin-1-YL)-3-iodo-5-methylpyridine](/img/structure/B1440369.png)

![6-(3-Hydroxyprop-1-ynyl)-1H-pyrido-[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1440371.png)